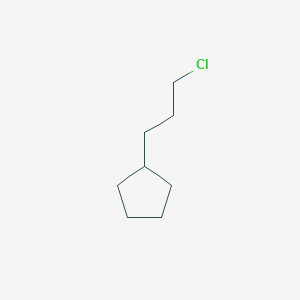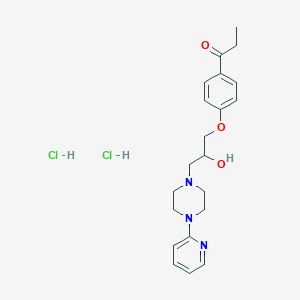
(3-Chloropropyl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Chloropropyl)cyclopentane” is a chemical compound that consists of a cyclopentane ring with a 3-chloropropyl group attached to it . The molecule consists of 15 Hydrogen atoms, 8 Carbon atoms, and 1 Chlorine atom, making a total of 24 atoms . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves complex organic chemistry reactions . For instance, cyclopentane derivatives can be synthesized from simple cyclopentanoid precursors . Another strategy for synthesis of prostaglandins from cyclopentane precursors exploits steric approach control during hydride reduction .Chemical Reactions Analysis
Cycloalkanes like cyclopentane can undergo various chemical reactions. For instance, cyclopropyl groups adjacent to vinyl groups can undergo ring expansion reactions . This reactivity can be exploited to generate unusual cyclic compounds.Physical And Chemical Properties Analysis
Cyclopentane, the base structure of “this compound”, has physical properties similar to those of alkanes, but with higher boiling points, melting points, and densities due to the greater number of London forces that they contain . Cyclopentane has a boiling point of 49.3 °C, and a melting point of -94.2 °C .科学的研究の応用
Ring-opening and Cycloaddition Reactions
- Donor-acceptor cyclopropanes have been shown to react with iodobenzene dichloride, resulting in ring-opened products bearing chlorine atoms in positions adjacent to the donor and acceptor groups, highlighting a method for functionalizing molecules in a controlled manner (Garve et al., 2014).
- A novel method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins has been developed to generate highly substituted cyclopentane ring systems, demonstrating the utility of light-induced catalysis in forming complex cyclic structures (Lu et al., 2011).
Enantioselective Catalysis
- The Ti-catalyzed radical redox relay mechanism was used for a stereoselective formal [3 + 2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes, forming polysubstituted cyclopentane derivatives, which is significant for the synthesis of stereogenic centers in organic compounds (Hao et al., 2018).
Novel Isostere Development
- Cyclopentane-1,3-diones have been studied as novel isosteres for the carboxylic acid functional group, demonstrating their potential in drug design and the synthesis of potent thromboxane (A2) receptor antagonists (Ballatore et al., 2011).
Safety and Hazards
“(3-Chloropropyl)cyclopentane” is considered a hazardous chemical. It is a combustible liquid and can cause skin and eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
将来の方向性
The vinylcyclopropane rearrangement, a ring expansion reaction converting a vinyl-substituted cyclopropane ring into a cyclopentene ring, could potentially be applied to “(3-Chloropropyl)cyclopentane” or similar compounds . This reactivity can be exploited to generate unusual cyclic compounds, opening up new perspectives in the creation of biologically active substances with desired properties .
作用機序
Target of Action
It is known that cyclopentane derivatives have high pharmacological activity, which depends on their chemical structure . They are used as medicinal drugs and have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .
Mode of Action
Cyclopentane derivatives are known to act as inhibitors of radical chain oxidation of organic compounds . This suggests that (3-Chloropropyl)cyclopentane might interact with its targets by inhibiting oxidation processes, thereby preventing damage to cells and tissues.
Biochemical Pathways
It is known that cyclopentane derivatives can affect a wide range of biochemical pathways due to their ability to inhibit various enzymes
Result of Action
It is known that cyclopentane derivatives can act as inhibitors of radical chain oxidation of organic compounds . This suggests that this compound might prevent damage to cells and tissues by inhibiting oxidation processes.
Action Environment
It is known that the cohesive force between cyclopentane hydrate particles decreases with decreasing hydrophilic-lipophilic balance (hlb) value of surfactants . This suggests that the action of this compound might be influenced by the presence of surfactants and their HLB values.
特性
IUPAC Name |
3-chloropropylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWOFXPVXKFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)


![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)